molecular formula C9H6F3IO3 B13442492 Methyl 4-iodo-3-(trifluoromethoxy)benzoate

Methyl 4-iodo-3-(trifluoromethoxy)benzoate

Cat. No.: B13442492
M. Wt: 346.04 g/mol
InChI Key: SDQNRGSQORVSDB-UHFFFAOYSA-N
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Description

Methyl 4-iodo-3-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6F3IO3. It is a derivative of benzoic acid, featuring an iodine atom and a trifluoromethoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-3-(trifluoromethoxy)benzoate typically involves the iodination of Methyl 4-(trifluoromethoxy)benzoate. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-3-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and other substituted benzoates.

    Coupling Reactions: Biaryl compounds are typically formed.

    Reduction Reactions: The primary alcohol derivative of the ester is produced.

Scientific Research Applications

Methyl 4-iodo-3-(trifluoromethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-iodo-3-(trifluoromethoxy)benzoate depends on the specific reactions it undergoes. In coupling reactions, for example, the iodine atom facilitates the formation of a carbon-palladium bond, which then undergoes transmetalation with an organoboron reagent to form a new carbon-carbon bond . The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-iodo-3-(trifluoromethoxy)benzoate is unique due to the combination of the iodine atom and the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.

Biological Activity

Methyl 4-iodo-3-(trifluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C10H8F3IO3. Its structure includes:

  • Iodine atom : Known for its role in enhancing biological activity through halogen bonding.
  • Trifluoromethoxy group : Increases lipophilicity, facilitating cell membrane penetration and enhancing interactions with biological targets.

The presence of these functional groups contributes to the compound's reactivity and potential therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which is crucial for therapeutic interventions in diseases like cancer and inflammation.
  • Protein-Ligand Interactions : Its structural features allow it to form stable complexes with proteins, modulating their activity.

Applications in Drug Development

This compound is being investigated for its potential use in developing new drugs targeting:

  • Cancer : The compound's ability to inhibit tumor growth has been noted in several studies, making it a candidate for anticancer drug development.
  • Inflammatory Diseases : Its interactions with inflammatory pathways suggest potential applications in treating conditions characterized by excessive inflammation.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of this compound through various experimental approaches. Below are key findings from recent research:

StudyFindings
Enzyme Interaction Studies Demonstrated that the compound inhibits specific enzymes involved in cancer metabolism, leading to reduced cell proliferation .
Antitumor Activity In vitro studies showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .
Mechanistic Insights Research indicated that the trifluoromethoxy group enhances binding affinity to target proteins, stabilizing enzyme-inhibitor complexes.

Properties

Molecular Formula

C9H6F3IO3

Molecular Weight

346.04 g/mol

IUPAC Name

methyl 4-iodo-3-(trifluoromethoxy)benzoate

InChI

InChI=1S/C9H6F3IO3/c1-15-8(14)5-2-3-6(13)7(4-5)16-9(10,11)12/h2-4H,1H3

InChI Key

SDQNRGSQORVSDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)OC(F)(F)F

Origin of Product

United States

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